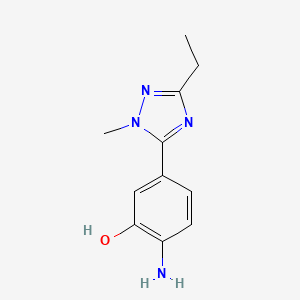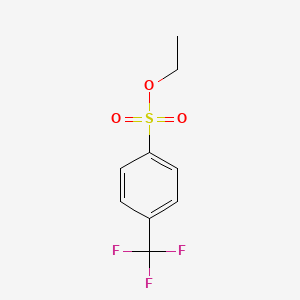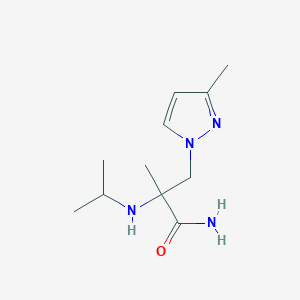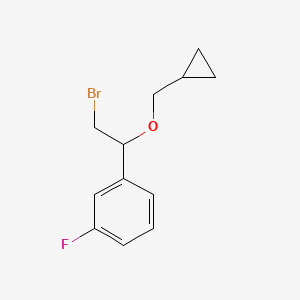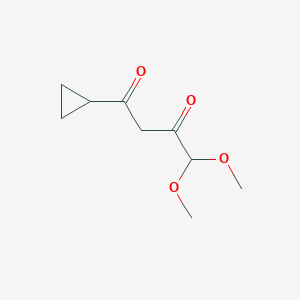
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. The compound’s structure includes an amino group, a methyl group, and an o-tolyl group, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide can be achieved through several methods. One common approach involves the reductive amination of a suitable ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the ketone and amine being mixed in a solvent like methanol or ethanol, followed by the addition of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like halides or alkyl groups replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amides, amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and metabolic conditions.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide: Similar structure but with a phenyl group instead of an o-tolyl group.
(2r)-2-Amino-3-methyl-N-(1-(p-tolyl)ethyl)butanamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
(2r)-2-Amino-3-methyl-N-(1-(m-tolyl)ethyl)butanamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-9(2)13(15)14(17)16-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,15H2,1-4H3,(H,16,17)/t11?,13-/m1/s1 |
Clave InChI |
UAMGTTUCOPONDS-GLGOKHISSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(C)NC(=O)[C@@H](C(C)C)N |
SMILES canónico |
CC1=CC=CC=C1C(C)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


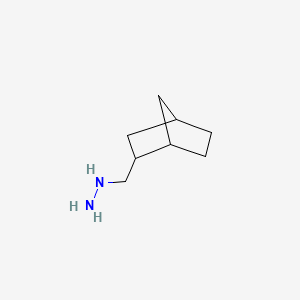
![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)

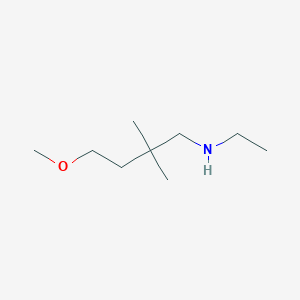


![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)

